molecular formula C14H16N2OS B5634033 N-(1,3-benzothiazol-2-yl)cyclohexanecarboxamide

N-(1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B5634033
M. Wt: 260.36 g/mol
InChI Key: JVRYQONNBDBLDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)cyclohexanecarboxamide typically involves the reaction of 2-aminobenzothiazole with cyclohexanecarboxylic acid or its derivatives. One common method involves the use of hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride as coupling agents in the presence of dimethylformamide as a solvent . The reaction conditions are relatively mild, and the product is obtained in high yields.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield . These methods are advantageous due to their scalability and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c17-13(10-6-2-1-3-7-10)16-14-15-11-8-4-5-9-12(11)18-14/h4-5,8-10H,1-3,6-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRYQONNBDBLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.